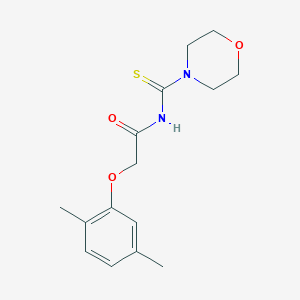
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide, also known as DAPT, is a chemical compound that has been used in scientific research for its ability to inhibit the Notch signaling pathway. This pathway plays a crucial role in the development and differentiation of cells, and dysregulation of Notch signaling has been implicated in various diseases, including cancer and Alzheimer's disease.
作用機序
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide inhibits the cleavage of Notch receptors by binding to the active site of the γ-secretase complex, which is responsible for cleaving Notch receptors. This prevents the release of the intracellular domain of Notch receptors, which is required for downstream signaling. As a result, 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide inhibits the activation of downstream signaling pathways, which leads to the inhibition of cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been shown to have a variety of biochemical and physiological effects. Inhibition of Notch signaling by 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been shown to promote neuronal differentiation and maturation, which has potential therapeutic applications for neurodegenerative diseases such as Alzheimer's disease. 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment.
実験室実験の利点と制限
One of the main advantages of using 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide in lab experiments is its specificity for the Notch signaling pathway. This allows researchers to study the role of Notch signaling in various cellular processes without affecting other signaling pathways. However, one limitation of using 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide is its potential off-target effects. 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been shown to inhibit the cleavage of other proteins besides Notch receptors, which can lead to unintended effects.
将来の方向性
There are several future directions for the use of 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide in scientific research. One potential application is in the development of therapies for Alzheimer's disease. 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been shown to promote neuronal differentiation and maturation, which could potentially be used to promote the regeneration of damaged neurons in Alzheimer's patients. Additionally, 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide could be used in combination with other therapies to enhance their efficacy. Another future direction is in the development of cancer therapies. 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells, and could potentially be used in combination with other therapies to enhance their efficacy. Overall, the use of 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide in scientific research has the potential to lead to the development of new therapies for various diseases.
合成法
The synthesis of 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide involves the reaction of 2,5-dimethylphenol with thionyl chloride to form 2,5-dimethylphenyl chloride, which is then reacted with morpholine-4-carbothioamide to form 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide. The yield of 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide can be improved by using a solvent-free microwave-assisted synthesis method, which has been shown to produce 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide with a higher purity and yield compared to traditional synthesis methods.
科学的研究の応用
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been extensively used in scientific research as a tool to study the Notch signaling pathway. It has been shown to inhibit the cleavage of Notch receptors, which prevents the activation of downstream signaling pathways. This inhibition has been used to study the role of Notch signaling in various cellular processes, including cell differentiation, proliferation, and apoptosis. 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has also been used to investigate the role of Notch signaling in diseases such as cancer and Alzheimer's disease.
特性
CAS番号 |
6977-67-9 |
|---|---|
製品名 |
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide |
分子式 |
C15H20N2O3S |
分子量 |
308.4 g/mol |
IUPAC名 |
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide |
InChI |
InChI=1S/C15H20N2O3S/c1-11-3-4-12(2)13(9-11)20-10-14(18)16-15(21)17-5-7-19-8-6-17/h3-4,9H,5-8,10H2,1-2H3,(H,16,18,21) |
InChIキー |
JAISNEYBNYSTHC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC(=S)N2CCOCC2 |
正規SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC(=S)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-Bromo-4-({[3-(dimethylamino)propyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B261385.png)

![N-[3-(4-morpholinyl)propyl]-N-(2,3,4-trimethoxybenzyl)amine](/img/structure/B261387.png)
![N-tert-butyl-2-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B261389.png)


![N-[3-(morpholin-4-yl)propyl]-3-phenylprop-2-yn-1-amine](/img/structure/B261397.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine](/img/structure/B261398.png)
![2-[(2,4-Dichlorobenzyl)amino]-2-(hydroxymethyl)-1,3-propanediol](/img/structure/B261404.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261406.png)
![2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide](/img/structure/B261408.png)
![N-[(2,4-dichlorophenyl)methyl]cyclopentanamine](/img/structure/B261409.png)
![2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261410.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261412.png)